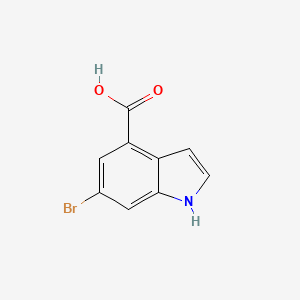

6-Bromo-1H-indole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXZNRVUWPYCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646571 | |

| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-91-3 | |

| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-1H-indole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details key molecular identifiers, computed chemical properties, and standardized experimental protocols for determining its fundamental characteristics.

General Information and Molecular Identifiers

This compound is a substituted indole derivative. The presence of the bromine atom, the carboxylic acid group, and the indole scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Bromo-4-Indole Carboxylic acid[1] |

| CAS Number | 898746-91-3[1][2][3][4][5] |

| Molecular Formula | C₉H₆BrNO₂[1][2][3][4][5] |

| Molecular Weight | 240.05 g/mol [1][2][5] |

| Canonical SMILES | C1=C(C=C2C(=C1)C=CN2)Br[1] |

| InChI Key | Information not readily available in search results. |

| Appearance | Solid (inferred from vendor data)[6] |

| Purity | Commercially available in purities of ≥95% to ≥98%[1][3] |

| Storage Conditions | Store at room temperature or refrigerated at 2-8 °C[1][3][4] |

Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that many of the available data points are computationally predicted and await experimental verification.

| Property | Value | Source |

| Melting Point | Experimental data not available. | - |

| Boiling Point | Experimental data not available. | - |

| pKa | Experimental data not available. | - |

| Aqueous Solubility | Experimental data not available. | - |

| LogP (Octanol-Water Partition Coefficient) | 2.6286 | Computational[1] |

| Topological Polar Surface Area (TPSA) | 53.09 Ų | Computational[1] |

| Hydrogen Bond Donors | 2 | Computational[1] |

| Hydrogen Bond Acceptors | 1 | Computational[1] |

| Rotatable Bonds | 1 | Computational[1] |

Experimental Protocols

While specific experimental data for this compound is limited in the public domain, the following standard protocols can be employed for its characterization.

This method is used to determine the temperature range over which the solid compound melts to a liquid. A sharp melting range is indicative of high purity.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry this compound using a mortar and pestle.[2][7]

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely liquefied.

-

The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Apparatus:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each increment, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[9]

-

Continue the titration until the pH shows a large, sharp increase, indicating the equivalence point, and then continue for several more additions.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the midpoint of the steepest part of the curve. The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined.

-

The pKa is the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.[10][11]

This procedure determines the solubility of the compound in water and classifies its acidic or basic nature.[12][13]

Apparatus:

-

Test tubes

-

Vortex mixer

-

pH indicator paper

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously. If the compound dissolves completely, it is water-soluble.[12]

-

pH of Aqueous Solution: If water-soluble, test the solution with pH paper. A carboxylic acid like this compound is expected to give an acidic pH (typically < 5).[14]

-

Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, add ~25 mg to a test tube with 0.75 mL of 5% NaOH solution. Vortex. Solubility indicates the presence of an acidic functional group.[13][14]

-

Bicarbonate Solubility: To differentiate between a strong and weak acid, add ~25 mg to a test tube with 0.75 mL of 5% NaHCO₃ solution. Vortex. Solubility (often with effervescence of CO₂) indicates a relatively strong acid, such as a carboxylic acid.[12][14] Phenols are typically not acidic enough to dissolve in sodium bicarbonate.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility class and acidic character of an organic compound like this compound.

Workflow for solubility and acid/base characterization.

References

- 1. chemscene.com [chemscene.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. pennwest.edu [pennwest.edu]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 6-bromo-1H-indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. web.williams.edu [web.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

6-Bromo-1H-indole-4-carboxylic Acid: A Core Pharmaceutical Intermediate for Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indole-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 6-position and a carboxylic acid at the 4-position of the indole scaffold, renders it a versatile intermediate for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapeutics, such as MEK inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 898746-91-3 | [1][2] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2] |

| Molecular Weight | 240.05 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥97% | [3] |

| Storage Conditions | 2-8 °C | [3] |

Synthesis of this compound

The regioselective introduction of a carboxylic acid group at the C4 position of the 6-bromoindole core presents a synthetic challenge. Modern synthetic methodologies, such as directed ortho-metalation followed by carboxylation, offer a viable and efficient route.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol describes a plausible synthetic route starting from the commercially available 6-bromo-1H-indole. The key steps involve the protection of the indole nitrogen, directed lithiation at the C4 position, and subsequent quenching with carbon dioxide.

Step 1: N-Protection of 6-Bromo-1H-indole

-

To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a suitable protecting group reagent, for example, benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-protected 6-bromoindole.

Step 2: Directed Ortho-Metalation and Carboxylation

-

Dissolve the N-protected 6-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation at the C4 position.

-

Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction with 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Deprotection

-

Dissolve the crude N-protected this compound in a suitable solvent (e.g., methanol or THF).

-

Add a deprotecting agent, for example, potassium carbonate (K₂CO₃, 3.0 eq) if a sulfonyl protecting group was used, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield this compound.

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 1 | 6-bromo-1H-indole | NaH, PhSO₂Cl | THF | 85-95% |

| 2 | N-protected 6-bromoindole | n-BuLi, CO₂ | THF | 60-75% |

| 3 | N-protected this compound | K₂CO₃, HCl | Methanol/Water | >90% |

Application in Pharmaceutical Synthesis: Intermediate for MEK Inhibitors

This compound is a key intermediate in the synthesis of potent and selective MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics. One prominent example is its application in the synthesis of Trametinib, an FDA-approved drug for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] In many cancers, mutations in proteins like BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[5] MEK1 and MEK2 are central kinases in this pathway, making them attractive targets for therapeutic intervention. Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2.

Synthetic Workflow from this compound to a Trametinib Intermediate

The synthesis of Trametinib involves the coupling of multiple substituted aromatic rings. This compound serves as a precursor to one of the key heterocyclic fragments. A plausible synthetic workflow is outlined below.

Experimental Protocol: Amide Coupling

This protocol describes the initial step in converting this compound into a key amide intermediate for Trametinib synthesis.

-

Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine component (e.g., a substituted aniline derivative, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

| Reaction Step | Key Reagents | Solvent | Typical Yield |

| Amide Coupling | PyBOP, DIPEA | DCM or DMF | 70-90% |

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its strategic importance is highlighted by its application in the synthesis of targeted therapies like the MEK inhibitor Trametinib. The synthetic routes to this key intermediate, particularly through modern C-H functionalization techniques, open avenues for the efficient construction of complex drug molecules. This guide provides the necessary technical information for researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately contributing to the advancement of precision medicine.

References

- 1. Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Palladium-Catalyzed Remote C-H Phosphonylation of Indoles at the C4 and C6 Positions by a Radical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Structural Analysis of 6-Bromo-1H-indole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification

| Parameter | Value |

| IUPAC Name | 6-Bromo-1H-indole-4-carboxylic acid |

| CAS Number | 898746-91-3[1] |

| Molecular Formula | C₉H₆BrNO₂[1] |

| Molecular Weight | 240.06 g/mol [1] |

| Chemical Structure |

Spectroscopic Data

Due to the limited availability of experimental spectra in published literature, the following sections provide predicted data based on computational models and the analysis of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~11.5 | br s | 1H | N-H |

| ~7.8 | d | 1H | H5 |

| ~7.6 | t | 1H | H2 |

| ~7.5 | d | 1H | H7 |

| ~7.0 | t | 1H | H3 |

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~138 | C7a |

| ~130 | C4 |

| ~128 | C2 |

| ~125 | C5 |

| ~122 | C3a |

| ~118 | C6 |

| ~115 | C7 |

| ~103 | C3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (indole) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic/indole ring) |

| ~1300 | Medium | C-O stretch |

| ~800 | Strong | C-H out-of-plane bending (aromatic) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

-

[M]⁺: Molecular ion at m/z 239 and 241.

-

[M-H₂O]⁺: Loss of water from the carboxylic acid.

-

[M-COOH]⁺: Loss of the carboxyl group.

-

[M-Br]⁺: Loss of the bromine atom.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample in the IR beam path and collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to emphasize the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Interrelationship of spectroscopic techniques in determining molecular structure.

References

Unlocking the Therapeutic Potential of 6-Bromo-Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 6-bromo-indole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We present a comprehensive overview of the key molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research highlights the potent anticancer effects of 6-bromo-indole derivatives, with a primary mechanism of action being the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds effectively induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity and Tubulin Inhibition

The following tables summarize the in vitro efficacy of various 6-bromo-indole derivatives against different cancer cell lines and their direct inhibitory effect on tubulin polymerization.

Table 1: Cytotoxicity of 6-Bromo-Indole Derivatives against Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Aryl-3-aroyl-indoles | OXi8006 | DU-145 (Prostate) | 0.036 | [1] |

| MDA-MB-231 (Breast) | 0.032 | [1] | ||

| Pyrrole-indole Hybrids | Single bromo-substituted derivative 3e | COLO 205 (Colon) | 0.89 (LC50) | [2] |

| HT29 (Colon) | 8.24 (LC50) | [2] | ||

| SK-MEL-5 (Melanoma) | 1.22 (LC50) | [2] | ||

| 6-Bromoisatin | Semi-purified 6-bromoisatin | HT29 (Colon) | ~100 | [3] |

| Caco-2 (Colon) | ~100 | [3] | ||

| Bis-indole Alkaloids | 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (Lymphoma) | Not specified | [4] |

Table 2: Inhibition of Tubulin Polymerization by 6-Bromo-Indole Derivatives

| Compound Class | Specific Derivative | IC50 (µM) | Reference |

| 6-Aryl-3-aroyl-indoles | OXi8006 | 1.1 | [1] |

| Pyrrole-indole Hybrids | Single chloro-substituted derivative 3h | Potent inhibitor | [2] |

| Bis-indole Derivatives | St. 20 | 7.5 | [5] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to quantify the inhibitory effect of 6-bromo-indole compounds on tubulin polymerization.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (6-bromo-indole derivatives) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (vehicle)

-

96-well black microplates

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Preparation of Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter.

-

Compound Preparation: Prepare serial dilutions of the 6-bromo-indole test compounds, positive control, and negative control in General Tubulin Buffer.

-

Assay Setup: In a pre-warmed 96-well plate at 37°C, add 5 µL of the test compound dilutions, controls, or vehicle to the respective wells.

-

Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix to initiate polymerization. The final volume in each well should be 50 µL.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used (for DAPI, typically ~360 nm excitation and ~450 nm emission).

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The IC50 value for each compound is determined by plotting the percentage of inhibition (calculated from the plateau phase of the curves) against the compound concentration and fitting the data to a dose-response curve.

Visualization: Tubulin Polymerization Pathway

Caption: Inhibition of tubulin polymerization by 6-bromo-indole compounds.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

6-Bromo-indole derivatives have demonstrated significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the inhibitory activity of 6-bromo-indole compounds on the production of key inflammatory molecules.

Table 3: Inhibition of Pro-inflammatory Mediators by 6-Bromo-Indole Derivatives

| Compound | Mediator | Cell Line | IC50 (µM) | Reference |

| 6-Bromoisatin | Nitric Oxide (NO) | RAW264.7 | 120 | [6] |

| 5-Bromoisatin | Nitric Oxide (NO) | RAW264.7 | 151.6 | [6] |

| 6-Bromoindole | Prostaglandin E2 (PGE2) | 3T3 ccl-92 | 223.28 | [6] |

| Barettin (a 6-bromoindole derivative) | IL-10 | Human Dendritic Cells | 11.8 | [7] |

| IL-12p40 | Human Dendritic Cells | 21.0 | [7] |

Furthermore, 40 µg/mL of 6-bromoindole and 6-bromoisatin caused a 60.7% and 63.7% reduction in NF-κB translocation in LPS-stimulated RAW264.7 macrophages, respectively[6].

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a cell-based luciferase reporter assay to assess the inhibitory effect of 6-bromo-indole compounds on NF-κB activation.

Materials:

-

HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (6-bromo-indole derivatives) dissolved in DMSO.

-

Inducing agent (e.g., TNF-α or LPS).

-

Positive control inhibitor (e.g., a known IKK inhibitor).

-

Luciferase assay reagent.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 6-bromo-indole test compounds or controls for a specific duration (e.g., 1 hour).

-

Induction of NF-κB Activation: Stimulate the cells with the inducing agent (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) to determine the percentage of NF-κB inhibition for each compound concentration. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 6-bromo-indole compounds.

Antimicrobial Activity: Targeting Bacterial Cystathionine γ-Lyase

Certain 6-bromo-indole derivatives have shown promising activity as antimicrobial agents and antibiotic potentiators by inhibiting bacterial cystathionine γ-lyase (CGL), an enzyme crucial for hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress.

Quantitative Data: Antimicrobial and Enzyme Inhibitory Activity

The following tables present the minimum inhibitory concentrations (MICs) of 6-bromo-indole derivatives against various bacterial strains and their inhibitory potency against bacterial CGL.

Table 4: Minimum Inhibitory Concentrations (MIC) of 6-Bromo-Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-bromo-4-iodoindole | Staphylococcus aureus (ATCC 6538) | 20 | [8] |

| S. aureus (MSSA 25923) | 20 | [8] | |

| S. aureus (MRSA MW2) | 30 | [8] | |

| S. aureus (MRSA 33591) | 50 | [8] | |

| 4-bromo-6-chloroindole | S. aureus (ATCC 6538) | 30 | [8] |

| S. aureus (MSSA 25923) | 30 | [8] | |

| S. aureus (MRSA MW2) | 30 | [8] | |

| S. aureus (MRSA 33591) | 30 | [8] | |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 (mg/L) | [9] |

| Staphylococcus aureus | 8 (mg/L) | [9] | |

| Klebsiella pneumoniae | 8 (mg/L) | [9] |

Table 5: Inhibition of Bacterial Cystathionine γ-Lyase (CGL) by 6-Bromo-Indole Derivatives

| Compound | Enzyme Source | IC50 | Reference |

| NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) | Bacterial CGL | Data reported | [10] |

| NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) | Bacterial CGL | Data reported | [10] |

Experimental Protocol: Bacterial Cystathionine γ-Lyase (CGL) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of 6-bromo-indole compounds against bacterial CGL.

Materials:

-

Purified recombinant bacterial CGL.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Substrate (e.g., L-cystathionine).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Test compounds (6-bromo-indole derivatives) dissolved in DMSO.

-

Positive control inhibitor (e.g., propargylglycine).

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of bacterial CGL and serial dilutions of the 6-bromo-indole test compounds and controls in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the test compound or control, and the enzyme. Pre-incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-cystathionine.

-

Detection of H₂S Production: After a defined incubation period (e.g., 30 minutes) at 37°C, stop the reaction and measure the production of H₂S. A common method involves quantifying the reaction of H₂S with DTNB, which produces a yellow product that can be measured spectrophotometrically at 412 nm.

-

Data Analysis: Calculate the percentage of CGL inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization: Experimental Workflow for Enzyme Inhibition Screening

Caption: High-throughput screening workflow for enzyme inhibitors.

Conclusion

The 6-bromo-indole scaffold represents a highly versatile platform for the development of novel therapeutics with diverse mechanisms of action. The compelling preclinical data for their anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. The detailed quantitative data, experimental protocols, and mechanistic visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-bromo-indole derivatives will be crucial in realizing their full therapeutic potential.

References

- 1. Microtubules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Catalytic specificity and crystal structure of cystathionine γ-lyase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Structure-activity relationship of substituted indole carboxylic acids

An in-depth analysis of the structure-activity relationships (SAR) of substituted indole carboxylic acids reveals a versatile scaffold in medicinal chemistry, crucial for designing potent and selective modulators of various biological targets. The indole nucleus, a privileged structure, combined with the ionizable carboxylic acid group, provides a framework for extensive functionalization, enabling fine-tuning of pharmacological and pharmacokinetic properties. This guide delves into the core principles of indole carboxylic acid SAR, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Structure and General SAR Principles

The indole ring system, with its distinct positions for substitution (N-1, C-2, C-3, C-4, C-5, C-6, and C-7), offers numerous opportunities for chemical modification. The carboxylic acid moiety is typically positioned at C-2 or C-3, as these locations are often critical for direct interaction with target proteins, such as enzymes or receptors.

The general SAR exploration for this class of compounds follows a systematic approach:

-

Position of the Carboxylic Acid: The placement of the -COOH group is fundamental. Indole-2-carboxylic acids and indole-3-acetic acids (a close relative) often exhibit distinct pharmacological profiles due to the different spatial arrangements of the key interacting groups.

-

Substitution on the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position can significantly impact lipophilicity, metabolic stability, and steric interactions within the binding pocket.

-

Substitution at C-2 and C-3: The positions adjacent to the indole nitrogen are pivotal. Small alkyl or aryl groups at C-2 can enhance binding affinity, while the C-3 position is often a key vector for exploring interactions with the target.

-

Substitution on the Benzo Ring (C-4 to C-7): Modifications on the benzene portion of the indole core, particularly at the C-5 position, are commonly used to modulate physicochemical properties like solubility, lipophilicity (logP), and electronic effects, which in turn influence cell permeability and oral bioavailability.

SAR in Specific Therapeutic Areas

Antiviral Agents: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

A notable class of indole-based inhibitors targets the NS5B polymerase of the Hepatitis C virus. These compounds typically act as non-nucleoside inhibitors, binding to an allosteric site on the enzyme.

A general workflow for identifying and characterizing such inhibitors is outlined below.

Caption: Drug discovery workflow for indole carboxylic acid inhibitors.

Quantitative Data: SAR of Indole-2-Carboxylic Acid HCV NS5B Inhibitors

| Compound | R1 (N-1) | R2 (C-5) | IC50 (nM) |

| 1a | H | -OCH3 | >1000 |

| 1b | -CH3 | -OCH3 | 150 |

| 1c | -CH2CH3 | -OCH3 | 85 |

| 1d | -CH2-Ph | -OCH3 | 25 |

| 1e | -CH2-Ph | -Cl | 15 |

| 1f | -CH2-Ph | -CN | 8 |

Data is hypothetical and for illustrative purposes.

Key SAR Insights:

-

N-1 Substitution: A small alkyl group at N-1 is tolerated, but larger, lipophilic groups like benzyl (-CH2-Ph) dramatically increase potency (compare 1a, 1b, and 1d). This suggests a hydrophobic pocket in the enzyme's binding site that accommodates this group.

-

C-5 Substitution: Replacing the electron-donating methoxy (-OCH3) group with electron-withdrawing groups like chloro (-Cl) or cyano (-CN) enhances inhibitory activity (compare 1d, 1e, and 1f). This indicates that the electronic properties of the benzo ring are crucial for optimal interaction.

Anti-inflammatory Agents: Modulators of Pro-inflammatory Pathways

Indole carboxylic acids have been explored as inhibitors of enzymes involved in inflammation, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). Inhibition of mPGES-1 reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

The signaling pathway involving mPGES-1 is a prime target for these inhibitors.

Caption: Inhibition of the mPGES-1 pathway by indole carboxylic acids.

Quantitative Data: SAR of Indole-3-acetic Acid mPGES-1 Inhibitors

| Compound | R1 (N-1) | R2 (C-2) | R3 (C-5) | IC50 (nM) |

| 2a | -CH2-Ph | H | -F | 550 |

| 2b | -CH2-Ph | -CH3 | -F | 50 |

| 2c | -CH2-Ph | -CH3 | -Cl | 35 |

| 2d | -CH2-(4-F-Ph) | -CH3 | -Cl | 12 |

Data is hypothetical and for illustrative purposes.

Key SAR Insights:

-

C-2 Substitution: Introduction of a small methyl group at the C-2 position significantly boosts potency (compare 2a and 2b), likely by providing an optimal steric fit or favorable hydrophobic interactions.

-

C-5 Substitution: Halogen substitution at C-5 is beneficial, with chlorine being slightly better than fluorine (compare 2b and 2c).

-

N-1 Substitution: Modifying the N-1 benzyl group, for instance by adding a fluorine atom to the phenyl ring, can further improve activity (compare 2c and 2d), suggesting that this group extends into a region of the binding site where further interactions are possible.

Key Experimental Protocols

General Synthesis: Fischer Indole Synthesis

A common method for synthesizing the indole core is the Fischer indole synthesis, followed by functionalization.

-

Reaction Setup: A substituted phenylhydrazine and a suitable ketone or aldehyde (containing the precursor to the carboxylic acid) are mixed in a solvent (e.g., ethanol, acetic acid).

-

Catalyst: A Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl2, or polyphosphoric acid) is added.

-

Heating: The reaction mixture is heated, typically to reflux, for several hours.

-

Workup and Purification: The reaction is cooled, and the product is isolated through extraction and purified using column chromatography or recrystallization to yield the substituted indole carboxylic acid ester.

-

Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

Biological Assay: HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay to measure the direct inhibition of the viral RNA polymerase.

-

Reagents:

-

Recombinant HCV NS5B polymerase enzyme.

-

RNA template (e.g., a poly(A) template).

-

Biotinylated oligo(U) primer.

-

Nucleotide triphosphates (NTPs), including a labeled UTP (e.g., [3H]-UTP or a fluorescent analog).

-

Test compounds (indole carboxylic acids) dissolved in DMSO.

-

-

Procedure:

-

The enzyme, RNA template, and primer are pre-incubated in an assay buffer.

-

The test compound is added at various concentrations.

-

The polymerization reaction is initiated by adding the NTP mixture.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

The reaction is stopped, and the newly synthesized biotinylated RNA product is captured on a streptavidin-coated plate.

-

The amount of incorporated labeled UTP is quantified using a scintillation counter (for [3H]-UTP) or a fluorescence reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

The structure-activity relationship of substituted indole carboxylic acids is a rich and complex field. A systematic approach to modifying the indole scaffold at the N-1, C-2, C-3, and C-5 positions allows for the optimization of potency and selectivity against a wide range of biological targets. The data clearly indicates that small changes to the substitution pattern can lead to significant differences in biological activity, underscoring the importance of rational drug design guided by detailed SAR studies. Future work will continue to leverage this versatile scaffold to develop novel therapeutics with improved efficacy and safety profiles.

Solubility and stability of 6-Bromo-1H-indole-4-carboxylic acid

An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-1H-indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and illustrative data. Furthermore, this document outlines potential degradation pathways and recommended storage conditions.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substituted indoles, such as this compound, offer a versatile platform for the development of novel therapeutic agents. The bromine atom and the carboxylic acid group on the indole ring significantly influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, thereby affecting its solubility and stability. Accurate characterization of these properties is a critical step in the early stages of drug development, impacting formulation strategies, bioavailability, and shelf-life.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898746-91-3 | |

| Molecular Formula | C₉H₆BrNO₂ | |

| Molecular Weight | 240.05 g/mol | |

| Appearance | Off-white to light yellow solid (typical) | - |

| Purity | ≥97% (typical) | |

| Storage | 2-8 °C, protected from light and moisture |

Solubility Profile

The solubility of this compound is a key parameter for its handling and formulation. Due to the presence of both a polar carboxylic acid group and a more nonpolar bromo-indole core, its solubility is expected to vary significantly with the polarity of the solvent.

Illustrative Quantitative Solubility Data

The following table presents illustrative quantitative solubility data for this compound in a range of common laboratory solvents at ambient temperature (approximately 25°C). This data is representative and intended to guide solvent selection. Actual solubility should be determined experimentally.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water (pH 7.4) | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 2 - 5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | 1 - 2 |

| Dichloromethane (DCM) | Nonpolar | < 0.5 |

| Hexanes | Nonpolar | < 0.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV or UV-Vis method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Caption: Workflow for the shake-flask solubility method.

Stability Profile

The stability of this compound is a critical attribute that determines its shelf-life and suitability for use in pharmaceutical development. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions.

Illustrative Stability Data

The following table provides illustrative stability data for this compound under accelerated storage conditions. The data represents the percentage of the initial compound remaining at various time points.

| Storage Condition | Time Point | Assay (% Initial) | Appearance |

| 40°C / 75% RH | 0 months | 100.0 | Off-white powder |

| 1 month | 99.5 | No change | |

| 3 months | 98.2 | Slight discoloration | |

| 6 months | 96.5 | Yellowish powder | |

| Photostability (ICH Q1B) | 0 hours | 100.0 | Off-white powder |

| 1.2 million lux hours | 99.8 | No change | |

| 200 W h/m² | 99.7 | No change |

Potential Degradation Pathways

The indole ring is susceptible to oxidation, and the carboxylic acid group can undergo decarboxylation under certain conditions. A potential degradation pathway for this compound could involve oxidation of the indole nucleus, potentially leading to the formation of oxindole or other oxidized species.

Caption: Potential degradation pathways for the compound.

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound (at least three batches)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers (e.g., amber glass vials)

-

HPLC system with a validated stability-indicating method

Procedure:

-

Sample Preparation: Place accurately weighed samples of the compound into appropriate containers.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 3, 6 months

-

-

Testing: At each time point, withdraw samples and analyze for:

-

Appearance (visual inspection)

-

Assay and degradation products (using a validated stability-indicating HPLC method)

-

-

Data Analysis: Evaluate any changes in appearance, assay, and the level of degradation products over time to establish a retest period or shelf life.

Caption: Workflow for a pharmaceutical stability study.

Recommended Storage and Handling

Based on the available information and general chemical principles, the following storage and handling procedures are recommended for this compound:

-

Storage: Store in a well-sealed container at 2-8°C, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not widely available, the provided protocols and illustrative data serve as a valuable resource for researchers and drug development professionals. The methodologies outlined for solubility determination and stability testing are robust and aligned with industry standards, enabling the generation of reliable data to support the advancement of this compound in pharmaceutical applications.

6-Bromo-1H-indole-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indole-4-carboxylic acid is a halogenated derivative of the indole carboxylic acid scaffold. The indole core is a prominent feature in numerous biologically active compounds and natural products. The introduction of a bromine atom and a carboxylic acid group at specific positions on the indole ring offers opportunities for further chemical modification, making it a potentially valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive technical overview of this compound, covering its chemical properties, a proposed synthetic route, and a discussion of its potential, though currently undocumented, biological significance.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic properties are available from chemical suppliers.[1][2][3]

| Property | Value | Source |

| CAS Number | 898746-91-3 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 240.05 g/mol | [1][3] |

| Purity | ≥97% (commercially available) | [2] |

| Appearance | Solid (form not specified) | [4] |

| Storage Conditions | 2-8 °C | [2] |

| SMILES | O=C(C1=CC(Br)=CC2=C1C=CN2)O | [1] |

| InChI Key | KPFSQBKJYHWFME-UHFFFAOYSA-N (for methyl ester) | [4] |

Discovery and History

The specific discovery and historical development of this compound are not well-documented in publicly available scientific literature. It is primarily available as a research chemical from various commercial suppliers.[1][2][3] The synthesis and exploration of various substituted indoles is a broad area of chemical research, and this compound likely emerged from systematic efforts to create novel indole derivatives for potential applications in medicinal chemistry and materials science.

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis and functionalization of indole derivatives. A potential two-step process would involve the bromination of a suitable indole-4-carboxylic acid precursor, followed by hydrolysis if an ester starting material is used.

Hypothetical Experimental Protocol:

Step 1: Bromination of Methyl 1H-indole-4-carboxylate

This step is based on general procedures for the bromination of indoles.

-

Dissolution: Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Brominating Agent Addition: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent), in the same solvent to the cooled indole solution. The addition should be dropwise to control the reaction temperature.

-

Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl 6-bromo-1H-indole-4-carboxylate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 6-bromo-1H-indole-4-carboxylate to this compound

This step is based on standard ester hydrolysis procedures.

-

Dissolution: Dissolve the purified methyl 6-bromo-1H-indole-4-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equivalents), to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat it to reflux until the starting material is consumed, as monitored by TLC.

-

Work-up: After the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid, such as 1M hydrochloric acid (HCl), until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to yield this compound.

Biological Activity and Signaling Pathways

The specific biological activity and the signaling pathways in which this compound is involved are not well-documented in the current scientific literature. However, the indole nucleus is a well-known pharmacophore present in a wide array of biologically active molecules. Derivatives of indole are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[5][6]

Furthermore, other bromo-indole derivatives have been investigated for various therapeutic applications. For instance, certain bromo-indole compounds have been explored as potential inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in bacterial resistance to antibiotics.[7] Other indole derivatives have been studied for their effects on neurological disorders.[8]

Given the lack of specific data for this compound, a generalized signaling pathway for indole derivatives is presented below. This is a hypothetical representation and may not reflect the actual mechanism of action for this specific compound.

Conclusion

This compound is a readily available research chemical with potential as a building block in the synthesis of more complex molecules. While its specific discovery, history, and biological activity are not extensively documented, its structure suggests that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its pharmacological profile. The proposed synthetic protocol and the general context of the biological activities of related indole derivatives provided in this guide offer a starting point for such investigations.

References

- 1. chemscene.com [chemscene.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 6-bromo-1H-indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. rjpn.org [rjpn.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Antimicrobial Potential of Bromoindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Marine natural products have emerged as a promising reservoir of structurally diverse and biologically active compounds. Among these, bromoindole derivatives, frequently isolated from marine organisms such as sponges and mollusks, have garnered significant attention for their potent antifungal and antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial effects of bromoindole derivatives, detailing their activity, mechanisms of action, and the experimental protocols used for their evaluation.

Antibacterial Activity of Bromoindole Derivatives

Bromoindole derivatives have demonstrated significant inhibitory activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. The position and number of bromine substitutions on the indole ring, as well as the nature of other chemical moieties, play a crucial role in determining the antibacterial potency and spectrum.[4][5]

Quantitative Antibacterial Data

The antibacterial efficacy of bromoindole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various bromoindole derivatives against a range of bacterial species.

Table 1: Antibacterial Activity of 6-Bromoindole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-bromoindole | Escherichia coli | 64 | [6] |

| Staphylococcus aureus | 12.5 - 50 | [2] | |

| Pseudomonas aeruginosa | 12.5 - 50 | [2] | |

| 6-bromoindolglyoxylamide polyamine 3 | Staphylococcus aureus | Intrinsic Activity | [7] |

| Staphylococcus intermedius | Intrinsic Activity | [7] | |

| Escherichia coli | Enhanced Activity | [7] | |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [8] |

| Staphylococcus aureus | 8 | [8] | |

| Klebsiella pneumoniae | 8 | [8] | |

| Brominated indole 74 | Gram-negative bacteria | 2 - 4 | [2] |

Table 2: Antibacterial Activity of 5-Bromoindole Derivatives and other analogues

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

| 5-bromo-indole-3-acetamide spermine | Pseudomonas aeruginosa | 6.25 | [9] |

| Escherichia coli | 3.125 | [9] | |

| Klebsiella pneumoniae | 6.25 | [9] | |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus | Intrinsic Activity | [10] |

| Methicillin-resistant S. aureus (MRSA) | Intrinsic Activity | [10] | |

| 5-bromo-indole-3-carboxamide-PA-3-6-3 | Staphylococcus aureus | ≤ 0.28 | [10] |

| Acinetobacter baumannii | ≤ 0.28 | [10] |

Antifungal Activity of Bromoindole Derivatives

Several bromoindole derivatives have exhibited potent activity against a variety of fungal pathogens, including clinically relevant Candida species and phytopathogenic fungi.[4][11] The antifungal efficacy is often evaluated by determining both the MIC and the half-maximal effective concentration (EC50) for mycelial growth inhibition.

Quantitative Antifungal Data

The following tables summarize the antifungal activity of various bromoindole derivatives.

Table 3: Antifungal Activity of Bromoindole Derivatives against Candida Species

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 4,6-dibromoindole | Candida species (10 strains) | 10 - 50 | [11] |

| 5-bromo-4-chloroindole | Candida species (10 strains) | 10 - 50 | [11] |

| 5-bromo-indole-3-carboxamide-PA-3-6-3 | Cryptococcus neoformans | ≤ 0.28 µM | [10] |

Table 4: Antifungal Activity of 3-Acyl-6-bromoindole Derivatives against Phytopathogenic Fungi

| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |

| 6-bromoindole (I) | Botrytis cinerea | 11.62 | [4] |

| Monilinia fructicola | 18.84 | [4] | |

| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 | [5] |

| Botrytis cinerea | 11.89 | [5] | |

| 3-indolyl-3-hydroxy oxindole (3w) | Bipolaris maydis | 10.55 | [5] |

Mechanisms of Action

The antimicrobial effects of bromoindole derivatives are attributed to several mechanisms, primarily involving the disruption of microbial cell membranes and the inhibition of essential enzymes.

Membrane Permeabilization and Depolarization

A primary mechanism of action for several bromoindole derivatives, particularly polyamine conjugates, is the rapid permeabilization and depolarization of the bacterial cell membrane.[7][9] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death.

Caption: Proposed mechanism of bacterial membrane disruption by bromoindole derivatives.

Inhibition of Efflux Pumps

Some bromoindole derivatives have been shown to inhibit bacterial efflux pumps, such as the AcrAB-TolC pump.[9] By blocking these pumps, the compounds can prevent the extrusion of antibiotics from the bacterial cell, thereby potentiating the activity of conventional antibiotics.[9][10]

Enzyme Inhibition

Bromoindole derivatives have also been investigated as inhibitors of specific microbial enzymes that are crucial for survival.

-

Cystathionine γ-lyase (CGL): This enzyme is involved in the production of hydrogen sulfide (H₂S), which protects bacteria from oxidative stress.[12] 6-bromoindole derivatives have been identified as potent inhibitors of bacterial CGL, suggesting a mechanism for their antibiotic-potentiating effects.[12]

-

Succinate Dehydrogenase (SDH): Molecular docking studies suggest that 3-acyl-6-bromoindoles can bind to succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain of fungi.[4] Inhibition of SDH would disrupt cellular respiration and lead to fungal cell death.

Caption: Inhibition of key microbial enzymes by bromoindole derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, which is a standardized and widely used technique in microbiology.[13]

1. Preparation of Bacterial/Fungal Inoculum:

- Isolate colonies of the test microorganism from a fresh agar plate.

- Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

- Dilute the standardized suspension in the appropriate test medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of Bromoindole Derivative Dilutions:

- Prepare a stock solution of the bromoindole derivative in a suitable solvent (e.g., DMSO).

- Perform a serial two-fold dilution of the compound in the test medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

- Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

- Include a positive control (microorganism in medium without compound) and a negative control (medium only).

- Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and Candida species) for 18-24 hours.

4. Determination of MIC:

- The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Inoculum" [label="Prepare Microbial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"];

"Serial_Dilution" [label="Serial Dilution of\nBromoindole Derivative", fillcolor="#FBBC05", fontcolor="#202124"];

"Inoculate_Plate" [label="Inoculate Microtiter Plate", fillcolor="#FBBC05", fontcolor="#202124"];

"Incubate" [label="Incubate Plate\n(e.g., 37°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"];

"Read_Results" [label="Visually Determine MIC", fillcolor="#34A853", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum";

"Start" -> "Serial_Dilution";

"Prepare_Inoculum" -> "Inoculate_Plate";

"Serial_Dilution" -> "Inoculate_Plate";

"Inoculate_Plate" -> "Incubate";

"Incubate" -> "Read_Results";

"Read_Results" -> "End";

}

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to ensure their safety for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture:

- Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[14][15]

2. Compound Treatment:

- Treat the cells with various concentrations of the bromoindole derivative for a specified period (e.g., 24, 48, or 72 hours).[16]

3. MTT Addition and Incubation:

- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

4. Solubilization and Measurement:

- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

Conclusion and Future Directions

Bromoindole derivatives represent a promising class of antimicrobial agents with diverse mechanisms of action. Their ability to disrupt microbial membranes, inhibit essential enzymes, and potentiate the effects of existing antibiotics makes them attractive candidates for further drug development. Future research should focus on synthesizing and screening novel analogues to improve potency and reduce cytotoxicity. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of new and effective antimicrobial therapies to combat the growing threat of drug-resistant infections.

References

- 1. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi [mdpi.com]

- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bromine Substitution in the Biological Activity of Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Chemical modification of the indole ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. Among these modifications, bromine substitution has emerged as a particularly effective approach to enhance biological activity. The introduction of a bromine atom can significantly alter the electronic and steric properties of the indole ring, influencing its interactions with biological targets.[1] This technical guide provides an in-depth analysis of the role of bromine substitution in the biological activity of indoles, with a focus on their anti-inflammatory, anticancer, antimicrobial, and quorum sensing inhibitory properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Impact of Bromine Substitution on Biological Activity

The position and number of bromine substituents on the indole ring play a crucial role in determining the biological activity of the resulting derivative. Bromination can lead to enhanced potency and, in some cases, a shift in the mechanism of action.

Anti-inflammatory Activity

Brominated indoles have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. The presence of bromine can enhance the inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2).

Table 1: Anti-inflammatory Activity of Brominated Indoles

| Compound | Biological Target/Assay | IC50 Value | Reference |

| 6-Bromoisatin | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | >50 µg/mL | [2] |

| 6-Bromoisatin | Inhibition of LPS-induced NO production in RAW264.7 macrophages | ~151.6 µM | [2] |

| 5-Bromoisatin | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | 38.05 µM | [2] |

| 5-Bromoisatin | Inhibition of LPS-induced NO production in RAW264.7 macrophages | 151.6 µM | [2] |

| 6-Bromoindole | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | >50 µg/mL | [2] |

| 6-Bromoindole | Inhibition of LPS-induced NO production in RAW264.7 macrophages | ~151.6 µM | [2] |

| Tyrindoleninone | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | >50 µg/mL | [2] |

| Tyrindoleninone | Inhibition of LPS-induced NO production in RAW264.7 macrophages | >226 µM | [2] |

| 6,6'-Dibromoindirubin | Inhibition of LPS-induced NO production in RAW264.7 macrophages | >118 µM | [2] |

| Isatin (non-brominated) | Inhibition of LPS-induced NO production in RAW264.7 macrophages | 430 µM | [2] |

| D. orbita HBG extract | Inhibition of LPS-induced NO production in RAW264.7 macrophages | 30.8 µg/mL | [2] |

| D. orbita HBG extract | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | 43.03 µg/mL | [2] |

| D. orbita HBG extract | Inhibition of LPS-induced PGE2 production in 3T3 ccl-92 fibroblasts | 34.24 µg/mL | [2] |

Anticancer Activity

The anticancer effects of brominated indoles are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. Bromine substitution can enhance the cytotoxic and pro-apoptotic properties of the indole scaffold.

Table 2: Anticancer Activity of Brominated Indoles

| Compound | Cell Line | IC50 Value | Reference |

| Semi-purified 6-Bromoisatin | HT29 (colon cancer) | ~100 µM | [3] |

| Semi-purified 6-Bromoisatin | Caco-2 (colon cancer) | ~100 µM | [3] |

| Tyrindoleninone | HT29 (colon cancer) | 390 µM | [3] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (lymphoma) | Induces apoptosis at 5-10 µM | [4] |

Antimicrobial and Quorum Sensing Inhibition Activity